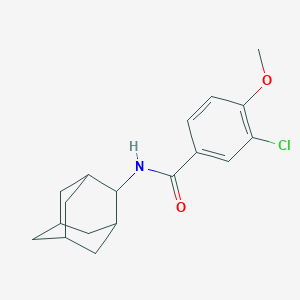![molecular formula C21H19BrN2O3 B278519 5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B278519.png)
5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that was developed by Bayer and Onyx Pharmaceuticals. It was approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The drug has been shown to have a wide range of potential applications in scientific research due to its unique properties.
Mécanisme D'action
5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide 43-9006 works by inhibiting the activity of several protein kinases, including RAF kinases, VEGFR-2, and PDGFR-β. By inhibiting these kinases, the drug disrupts several signaling pathways that are involved in cell proliferation and angiogenesis. This leads to a reduction in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide 43-9006 has several biochemical and physiological effects. The drug has been shown to inhibit cell proliferation, induce apoptosis, and reduce angiogenesis. In addition, 5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide 43-9006 has been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide 43-9006 has several advantages for lab experiments. The drug is relatively easy to synthesize and is commercially available. In addition, it has been extensively studied and its mechanism of action is well understood. However, 5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide 43-9006 also has some limitations. The drug is relatively expensive and may not be suitable for all types of experiments. In addition, it has been shown to have some off-target effects, which may complicate data interpretation.
Orientations Futures
There are several potential future directions for research on 5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide 43-9006. One area of interest is the development of new analogs that have improved potency and selectivity. Another area of interest is the investigation of the drug's potential use in combination with other therapies, such as chemotherapy or immunotherapy. Finally, further research is needed to better understand the drug's off-target effects and to develop strategies to minimize these effects.
Méthodes De Synthèse
The synthesis of 5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide 43-9006 involves several steps, including the reaction of 4-bromoaniline with butyric anhydride to form N-(4-bromophenyl) butanamide. This intermediate is then reacted with 2-furancarboxylic acid to form the final product. The process is complex and requires careful control of reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide 43-9006 has been widely used in scientific research due to its ability to inhibit several protein kinases that are involved in cell proliferation and angiogenesis. The drug has been shown to have potential applications in the treatment of several types of cancer, including melanoma, thyroid cancer, and non-small cell lung cancer. In addition, 5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide 43-9006 has been investigated for its potential use in the treatment of other diseases, such as psoriasis and rheumatoid arthritis.
Propriétés
Nom du produit |
5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide |
|---|---|
Formule moléculaire |
C21H19BrN2O3 |
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H19BrN2O3/c1-2-3-20(25)23-16-8-10-17(11-9-16)24-21(26)19-13-12-18(27-19)14-4-6-15(22)7-5-14/h4-13H,2-3H2,1H3,(H,23,25)(H,24,26) |
Clé InChI |
MDDUSWUAFKBWRN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br |
SMILES canonique |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2,5-dichlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278437.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B278442.png)
![N-{2-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B278443.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B278444.png)
![3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B278445.png)
![5-bromo-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278446.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B278448.png)

![N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-diethoxybenzamide](/img/structure/B278452.png)
![3,5-dimethoxy-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B278454.png)
![N-{4-chloro-3-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide](/img/structure/B278455.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B278459.png)
![4-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278461.png)
![3-(benzyloxy)-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B278462.png)